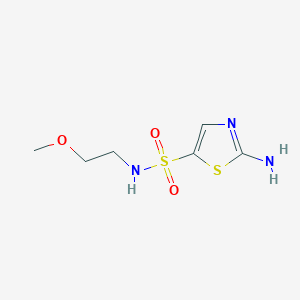
Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate
Descripción general
Descripción
“Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” is a chemical compound used for proteomics research . It has a molecular formula of C9H7ClF3NO3 and a molecular weight of 269.60 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” are not fully detailed in the available resources. The molecular formula is C9H7ClF3NO3 and the molecular weight is 269.60 .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
- Research has shown the synthesis of compounds derived from isonicotinoyl, including those similar to methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate, demonstrating notable in vitro antimycobacterial activity against Mycobacterium tuberculosis. These compounds were found to be potent against both INH-susceptible and INH-resistant strains of tuberculosis (Almeida da Silva et al., 2008).
Herbicidal Applications
- A study focused on the herbicidal activity of geometric isomers of a compound structurally similar to methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate. These isomers were found to be effective against broadleaf weeds in soybeans, highlighting the potential agricultural applications of such compounds (Hayashi & Kouji, 1990).
Organic Synthesis
- Research on the reaction of certain pyridazinones with trifluoroethylation agents, which are structurally related to methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate, showed methyl group migration during the reaction. This provides insight into the reaction mechanisms and potential synthetic pathways for related compounds (Li et al., 2009).
Materials Science
- A study on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives, which share structural elements with methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate, revealed insights into the electronic and steric effects impacting the cyclization pathway in these compounds. Such findings have implications for the development of new materials and chemical synthesis methods (Sakurai et al., 2003).
Chemistry of Isoxazole Ethers
- Another study explored the synthesis of 3-substituted bis-isoxazole ethers, a class of compounds related to methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate, under microwave radiation. This research contributes to the understanding of the synthesis and potential applications of isoxazole ethers in various fields (Zheng et al., 2019).
Safety And Hazards
“Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-16-7-6(10)5(8(15)17-2)4(3-14-7)9(11,12)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUWPDLFYDXVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134217 | |
| Record name | 4-Pyridinecarboxylic acid, 3-chloro-2-methoxy-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate | |
CAS RN |
1147979-36-9 | |
| Record name | 4-Pyridinecarboxylic acid, 3-chloro-2-methoxy-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147979-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 3-chloro-2-methoxy-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)
![N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B1489504.png)










